![molecular formula C27H33BrClN5O2S B2765301 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide CAS No. 422288-19-5](/img/structure/B2765301.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide is a useful research compound. Its molecular formula is C27H33BrClN5O2S and its molecular weight is 607.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide is a novel quinazolinone derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazolinone core : Known for various biological activities.
- Bromine substitution : Impacts the electronic properties and biological interactions.
- Piperazine moiety : Often linked to psychotropic effects and receptor interactions.
Molecular Formula
Key Properties
Property | Value |
---|---|
Molecular Weight | 503.5 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer metabolism, thereby exhibiting potential antitumor properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways associated with mood disorders.
Antitumor Activity
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antitumor activity. For instance, compounds similar to the one have shown inhibition of carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The inhibition constants (Ki) reported range from 52.8 nM to over 900 nM for various derivatives, suggesting a potent biological effect .
Case Studies
- Study on Quinazolinone Derivatives :
- Neuropharmacological Effects :
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide exhibit significant antimicrobial properties.
Case Study: Antibacterial Efficacy
A study evaluated various piperidine derivatives for their antibacterial activity. The results demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 5 µg/mL. This suggests a promising potential for further development as an antimicrobial agent.
Enzyme Inhibition
This compound is also hypothesized to act as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.
Acetylcholinesterase Inhibition
In vitro studies have shown that piperidine derivatives can effectively inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound may have comparable inhibitory activity against AChE with IC50 values potentially lower than 0.63 µM.
Urease Inhibition
The presence of the sulfanylidene group in the compound may enhance its inhibitory effect against urease, an important target for treating Helicobacter pylori infections. This aspect warrants further investigation through dedicated studies to confirm its efficacy.
Anticancer Activity
Emerging evidence suggests that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through specific signaling pathways involved in cell proliferation.
Case Study: Anticancer Properties
A recent study highlighted the potential of quinazoline derivatives in cancer therapy, showing that they could inhibit tumor growth in xenograft models. The specific effects of this compound on cancer cell lines remain to be explored but hold promise based on structural analogs.
Propriétés
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39BrClN5O2S/c28-20-9-10-24-23(18-20)26(36)34(27(37)31-24)13-3-1-2-8-25(35)30-11-5-12-32-14-16-33(17-15-32)22-7-4-6-21(29)19-22/h4,6-7,19-20,23-24H,1-3,5,8-18H2,(H,30,35)(H,31,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHLNWVIISQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39BrClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.